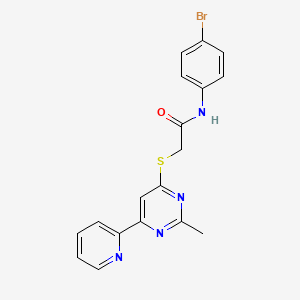
N-(4-bromophenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-bromophenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C18H15BrN4OS and its molecular weight is 415.31. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(4-bromophenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article summarizes the biological activity of this compound, focusing on its antimicrobial and anticancer properties, supported by various studies and data.
Chemical Structure and Properties
The compound's structure can be represented as follows:
| Property | Description |
|---|---|
| Molecular Formula | C15H15BrN4OS |
| Molecular Weight | 372.27 g/mol |
| IUPAC Name | This compound |
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of derivatives related to this compound. For example, a study on thiazole-bearing compounds demonstrated promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The evaluation was conducted using a turbidimetric method, which indicated that certain derivatives exhibited significant inhibition of microbial growth .
Key Findings:
- Gram-positive and Gram-negative Bacteria : The compound displayed notable activity against various bacterial strains, with Minimum Inhibitory Concentrations (MICs) indicating effective antibacterial properties.
- Fungal Activity : The compound also showed antifungal activity, further broadening its potential applications in treating infections caused by fungi.
Anticancer Activity
The anticancer potential of this compound has been explored through various assays, particularly against estrogen receptor-positive human breast adenocarcinoma (MCF7) cell lines.
Study Results:
- Cell Viability Assays : Using the Sulforhodamine B (SRB) assay, the compound demonstrated significant cytotoxic effects on MCF7 cells, with IC50 values indicating effective concentration levels for inhibiting cell growth .
- Mechanism of Action : Molecular docking studies suggested that the compound interacts with specific receptors involved in cancer progression, providing insights into its mechanism of action.
Case Studies and Research Findings
- Molecular Docking Studies : A study utilizing Schrodinger software revealed that the compound binds effectively to target proteins involved in microbial resistance and cancer pathways, suggesting a dual mechanism of action .
- Comparative Analysis : In comparative studies with standard drugs, the compound exhibited superior or comparable activity, emphasizing its potential as a therapeutic agent.
科学的研究の応用
Anticancer Properties
Research has indicated that compounds similar to N-(4-bromophenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide exhibit notable anticancer activity. For instance, Mannich bases derived from similar structures have been shown to possess cytotoxic effects against various cancer cell lines, including those for breast and lung cancers. The structure-activity relationship suggests that modifications in the aromatic rings can enhance potency against specific cancer types .
Enzyme Inhibition
This compound may act as an inhibitor of specific enzymes involved in cancer progression and other diseases. Inhibitors derived from pyrimidine derivatives have been studied for their ability to inhibit kinases, which are crucial in signaling pathways related to cancer and other proliferative diseases . The inhibition of such enzymes can lead to decreased cell proliferation and increased apoptosis in malignant cells.
Synthesis and Evaluation
A study focused on synthesizing various derivatives of pyrimidine compounds demonstrated that certain modifications could significantly enhance their anticancer activity. These derivatives were evaluated against multiple cancer cell lines, revealing IC50 values that suggest potent cytotoxicity .
Summary Table of Applications
特性
IUPAC Name |
N-(4-bromophenyl)-2-(2-methyl-6-pyridin-2-ylpyrimidin-4-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN4OS/c1-12-21-16(15-4-2-3-9-20-15)10-18(22-12)25-11-17(24)23-14-7-5-13(19)6-8-14/h2-10H,11H2,1H3,(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSUATBNUKCKMFH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)SCC(=O)NC2=CC=C(C=C2)Br)C3=CC=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














